molecular formula C7H4F2N2 B2832170 2-Pyridineacetonitrile, 3,5-difluoro- CAS No. 1000557-40-3

2-Pyridineacetonitrile, 3,5-difluoro-

Cat. No. B2832170
CAS RN: 1000557-40-3
M. Wt: 154.12
InChI Key: OACYWDWMXRHRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Pyridineacetonitrile, 3,5-difluoro-” also known as “3,5-Difluoro-2-pyridinecarbonitrile” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 140.09, a density of 1.4±0.1 g/cm3, a boiling point of 187.8±35.0 °C at 760 mmHg, and a melting point of 32-34°C .


Molecular Structure Analysis

The molecular formula of “2-Pyridineacetonitrile, 3,5-difluoro-” is C6H2F2N2 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

“2-Pyridineacetonitrile, 3,5-difluoro-” has a flash point of 67.4±25.9 °C . It is also noted that the presence of fluorine in the compound decreases the thermal stability of the molecular structure .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Alkane Oxidation Catalysis

    Non-heme iron(II) complexes incorporating tripodal tetradentate nitrogen ligands, where pyridine and dimethylamine donors are coordinated, demonstrate significant activity and selectivity in the catalysis of alkane oxidation, with cyclohexane as a substrate. These complexes potentially operate via a metal-based oxidation mechanism, emphasizing the role of pyridine donors in tuning the catalytic properties (Britovsek et al., 2005).

  • Regioselective Synthesis of Pyridines

    The regioselective synthesis of 3-(2-hydroxyphenyl)pyridines through the reaction of pyridine N-oxides with silylaryl triflates presents a transition-metal-free, mild route. This process underscores the synthetic utility of pyridine derivatives in constructing complex organic molecules (Raminelli et al., 2006).

Materials Science

  • Molecular Magnetism: An unprecedented Ni(II)8Dy(III)8 cluster showcasing an unusual "core-shell" structure was synthesized using 2-pyridinealdoxime, marking the highest-nuclearity metal oxime cluster to date. This cluster exhibits slow magnetization relaxation, indicating its potential application in the field of molecular magnetism (Papatriantafyllopoulou et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition: Pyridine derivatives, including 2-pyridinecarbonitrile, have been explored for their corrosion inhibition properties on mild steel in acidic environments. These studies contribute to the understanding of pyridine derivatives as effective corrosion inhibitors, offering insights into their adsorption mechanisms and protective capabilities (Ansari et al., 2015).

Luminescence and Photophysics

  • Luminescent Materials: The synthesis and study of 2-pyridinecarbonitrile derivatives as fluorescent emitters in organic light-emitting devices (OLEDs) highlight the potential of these compounds in creating highly efficient, low-drive-voltage OLEDs. This research opens avenues for the development of blue-to-green TADF emitters, demonstrating the versatility of pyridinecarbonitrile derivatives in optoelectronic applications (Masuda et al., 2019).

Safety And Hazards

While specific safety and hazards information for “2-Pyridineacetonitrile, 3,5-difluoro-” is not available in the retrieved sources, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds .

properties

IUPAC Name

2-(3,5-difluoropyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACYWDWMXRHRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridineacetonitrile, 3,5-difluoro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.